molecular formula C15H12FN3O2 B1439421 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-96-7

3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

货号: B1439421
CAS 编号: 1204296-96-7
分子量: 285.27 g/mol
InChI 键: UEEUZOFFGGHWSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-fluorophenyl substituent at the 3-position, methyl groups at the 2- and 7-positions, and a carboxylic acid moiety at the 6-position. The carboxylic acid group may contribute to solubility and interactions with enzymatic active sites .

Pyrazolo[1,5-a]pyrimidines are known for their versatility in drug discovery, with structural modifications at key positions (e.g., 3-, 5-, and 6-positions) significantly altering biological activity . For instance, cyclization of the primary amide in related compounds has been shown to increase potency by 200-fold against phosphodiesterase 4 (PDE4) .

属性

IUPAC Name

3-(2-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2/c1-8-13(10-5-3-4-6-12(10)16)14-17-7-11(15(20)21)9(2)19(14)18-8/h3-7H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEUZOFFGGHWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

General Synthetic Strategy: Cyclocondensation of Aminopyrazoles with Biselectrophilic Compounds

The core pyrazolo[1,5-a]pyrimidine scaffold is commonly synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic compounds such as β-dicarbonyl derivatives or malonic acid derivatives. This approach allows for versatile substitution patterns at multiple positions including 2, 3, 5, 6, and 7 of the fused ring system.

  • Typical Reaction:
    3-aminopyrazole derivatives react with β-dicarbonyl compounds or malonic acid derivatives under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system via cyclization and condensation steps.
  • Example:
    The reaction of 5-amino-3-hetarylpyrazole with malonic acid activated by POCl3 and pyridine leads to the formation of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives in good yields and shorter reaction times compared to traditional methods using dimethyl malonate under basic conditions.

Incorporation of the 2-Fluorophenyl Substituent

The 2-fluorophenyl group at position 3 is introduced by employing appropriately substituted aminopyrazoles or through post-cyclization functionalization.

  • Method:
    Using 3-(2-fluorophenyl)-5-amino-1H-pyrazole as the nucleophilic component in the cyclocondensation step ensures the direct incorporation of the 2-fluorophenyl substituent at position 3 of the pyrazolo[1,5-a]pyrimidine ring.
  • Alternative:
    Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be used to introduce the 2-fluorophenyl group onto pre-formed pyrazolo[1,5-a]pyrimidine cores, although direct cyclization routes are preferred for efficiency and atom economy.

Formation of the Carboxylic Acid Functionality at Position 6

The carboxylic acid at position 6 is generally formed by hydrolysis of ester intermediates obtained during the cyclocondensation or by direct condensation with malonic acid derivatives.

  • Hydrolysis Method:
    Ethyl or methyl esters of pyrazolo[1,5-a]pyrimidine-6-carboxylates are synthesized first, followed by hydrolysis under basic or acidic conditions to yield the free carboxylic acid.
  • Direct Condensation:
    Using malonic acid or its activated derivatives in the cyclocondensation step can directly yield the carboxylic acid-substituted pyrazolo[1,5-a]pyrimidines, often in the presence of activating agents like POCl3 and catalytic pyridine to improve yields and reduce reaction time.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been employed to accelerate the cyclocondensation reactions, reducing reaction times from hours to minutes and improving yields.

  • Procedure:
    Reaction of β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation at around 180 °C produces 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (88–96%).
  • Advantages:
    • Faster reaction times (minutes vs. hours)
    • Higher purity and yields
    • Reduced solvent usage and energy consumption, aligning with green chemistry principles

Summary Table of Key Preparation Methods

Step Starting Materials Reaction Conditions Outcome Yield (%) Notes
Cyclocondensation with malonic acid 3-(2-fluorophenyl)-5-amino-1H-pyrazole + Malonic acid + POCl3/pyridine Heating, catalytic pyridine 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid High (up to 80-90) Direct acid formation, reduced time
Cyclocondensation with β-enaminones 3-methyl-1H-pyrazol-5-amine + β-enaminone derivatives Microwave irradiation, 180 °C, solvent-free or acetic acid 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines 88–96 Efficient, rapid synthesis
Ester hydrolysis Ethyl ester intermediate Basic hydrolysis (NaOH) Carboxylic acid derivative Quantitative Post-cyclization step
Palladium-catalyzed cross-coupling Pre-formed pyrazolo[1,5-a]pyrimidine + 2-fluorophenyl boronic acid Pd catalyst, base, solvent 3-(2-Fluorophenyl) substituted product Variable Alternative to direct cyclization
Oxidative halogenation Pyrazolo[1,5-a]pyrimidine + NaX + K2S2O8 Mild conditions 3-Halo substituted derivatives High Functional group diversification

Research Findings and Optimization Notes

  • The use of POCl3 with catalytic pyridine to activate malonic acid derivatives significantly improves the yield and reduces reaction time compared to classical ester hydrolysis routes.
  • Microwave-assisted protocols provide superior efficiency and cleaner reactions, especially when synthesizing 7-aryl substituted pyrazolo[1,5-a]pyrimidines.
  • β-Dicarbonyl compounds and β-enaminones serve as versatile biselectrophiles, enabling the introduction of various substituents including fluorinated groups without complex post-synthetic modifications.
  • The regioselectivity and yield of the cyclization are influenced by the nature of the β-dicarbonyl compound and reaction conditions, with microwave and solvent-free methods offering enhanced control.
  • Palladium-catalyzed cross-coupling allows late-stage functionalization but is less atom-economical than direct cyclocondensation with substituted aminopyrazoles.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anti-inflammatory properties. A study demonstrated that certain synthesized derivatives inhibited cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The half-maximal inhibitory concentration (IC50) values were determined for various compounds, revealing promising candidates for further development.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A6.741.10
Compound B6.124.20

These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance anti-inflammatory efficacy, making these compounds potential therapeutic agents for conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

The compound has been implicated in the treatment of various neurodegenerative diseases. A patent outlines its use in treating disorders such as Parkinson's disease and multiple sclerosis through modulation of neuroinflammatory pathways . The mechanism involves inhibition of pro-inflammatory cytokines and promotion of neuronal survival.

Cancer Therapeutics

Recent studies have explored the potential of pyrazolo[1,5-a]pyrimidine derivatives in oncology. The compound has shown promise in inhibiting tumor growth and proliferation in various cancer cell lines. For instance, compounds derived from this scaffold have been evaluated for their ability to induce apoptosis in glioma cells .

Diabetes Management

Emerging research highlights the role of pyrazolo[1,5-a]pyrimidines in managing type 2 diabetes by improving insulin sensitivity and reducing hyperglycemia . Preclinical models have demonstrated that these compounds can effectively lower blood glucose levels.

Case Study 1: Anti-inflammatory Efficacy

A study published in the Royal Society of Chemistry evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their anti-inflammatory activity using both in vitro and in vivo models. The results indicated that certain derivatives exhibited superior COX-1/COX-2 selectivity compared to established NSAIDs like diclofenac and celecoxib .

Case Study 2: Neuroprotection in Animal Models

In a preclinical study focused on neurodegenerative diseases, researchers administered pyrazolo[1,5-a]pyrimidine derivatives to animal models exhibiting symptoms similar to Parkinson's disease. The treatment resulted in a significant reduction of neuroinflammation and improved motor function .

作用机制

The mechanism of action of 3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The fluorophenyl group can enhance the binding affinity of the compound to its targets, leading to more potent biological effects.

相似化合物的比较

Key Observations:

Fluorophenyl Position Matters :

  • The target compound’s 2-fluorophenyl group (vs. 4-fluoro in 6p) may alter steric interactions with kinase binding pockets. In compound 6p, a 4-fluorophenyl group demonstrated moderate cytotoxicity against MCF-7 cells , suggesting that substituent position critically affects activity.
  • The 3,4,5-trimethoxyphenyl group in 6m significantly enhanced cytotoxicity, likely due to improved hydrophobic interactions .

Functional Group Impact :

  • The carboxylic acid at position 6 in the target compound contrasts with ethyl ester derivatives (e.g., ), which may act as prodrugs with improved membrane permeability but reduced solubility.

Diverse Therapeutic Targets :

  • While the target compound is hypothesized to target kinases (e.g., TRK or PDE4) , the COX-2 selective derivative (Table 1) highlights the scaffold’s adaptability to unrelated targets, driven by substituent changes .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility compared to methyl or ester derivatives (e.g., ).

生物活性

3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its bioactivity. Recent advancements have focused on optimizing these synthetic routes to improve yield and specificity for bioactive derivatives .

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, compounds from this class have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies reveal that substituents at positions 2 and 7 play critical roles in enhancing anticancer efficacy .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
Compound CA54912Inhibition of angiogenesis

Enzymatic Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes. Notably, it has shown promising results as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for the treatment of malaria and certain cancers. In vitro assays demonstrated that this compound effectively reduces DHODH activity, which is crucial for pyrimidine biosynthesis in pathogens .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
DHODH0.25
COX-20.04
Xanthine Oxidase72.4

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidines demonstrated that compounds with a fluorophenyl substituent exhibited enhanced cytotoxicity against breast cancer cells. The study utilized MTT assays to evaluate cell viability and found that the presence of electron-withdrawing groups significantly increased the potency of these compounds against MCF-7 cells .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of related pyrazolo[1,5-a]pyrimidines. Compounds were tested in carrageenan-induced paw edema models in rats. The results indicated that these derivatives not only inhibited COX-2 effectively but also showed lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

常见问题

Q. What are the established synthetic routes for 3-(2-fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

The compound is synthesized via a multi-step protocol:

  • Step 1 : Condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal to form β-enamino esters.
  • Step 2 : Cyclization with hydrazine derivatives to construct the pyrazolo[1,5-a]pyrimidine core.
  • Step 3 : Introduction of the 2-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution.
  • Step 4 : Hydrolysis of the ester group to yield the carboxylic acid derivative.
    Key intermediates and reaction conditions are validated by NMR and mass spectrometry .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm; methyl groups at δ 2.3–2.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 314.1062 for C15_{15}H13_{13}FN3_3O2_2) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .

Q. What preliminary biological activities have been reported?

  • Anticancer Activity : Derivatives inhibit cancer cell proliferation (IC50_{50} = 2–10 µM in HeLa and MCF-7 cells) via apoptosis induction, validated by Annexin V/PI assays .
  • Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidine scaffolds target kinases (e.g., CDK2) and phosphodiesterases, with structural modifications enhancing selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

  • Solvent-Free Catalysis : Sulfamic acid (10 mol%) under solvent-free conditions improves cyclization efficiency (yield >70%) and reduces purification steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 5–12 hours) for pyrazolo[1,5-a]pyrimidine core formation .
  • Flow Chemistry : Enables continuous production of intermediates (e.g., β-enamino esters) with >90% purity .

Q. How do structural modifications influence biological activity?

  • Substituent Effects :

    Substituent PositionActivity Trend (IC50_{50})Mechanism
    2-FluorophenylIC50_{50} = 3.2 µMEnhanced apoptosis via caspase-3 activation
    4-ChlorophenylIC50_{50} = 8.7 µMReduced solubility limits efficacy
    Methyl at C7IC50_{50} = 1.5 µMImproved membrane permeability
  • Carboxylic Acid Bioisosteres : Replacement with amides (e.g., -CONH2_2) maintains activity but alters pharmacokinetics .

Q. How can analytical methods resolve contradictions in biological data?

  • Metabolite Profiling : LC-HRMS identifies oxidative metabolites (e.g., hydroxylation at C5) that reduce in vitro activity but enhance in vivo half-life .
  • Docking Studies : Molecular dynamics simulations explain discrepancies in kinase inhibition (e.g., fluorophenyl analogs show stronger binding to CDK2 vs. EGFR) .
  • Batch Variation Analysis : Impurities (>5%) from incomplete hydrolysis (e.g., residual ethyl ester) can artificially lower IC50_{50} values; QC via HPLC is critical .

Q. What advanced techniques elucidate the mechanism of apoptosis induction?

  • Transcriptomics : RNA-seq reveals upregulation of pro-apoptotic genes (e.g., BAX, PUMA) and downregulation of BCL-2 in treated cells .
  • Mitochondrial Membrane Potential Assays : JC-1 staining confirms depolarization, linking activity to intrinsic apoptotic pathways .
  • Western Blotting : Cleaved PARP and caspase-3/9 levels validate caspase-dependent apoptosis .

Methodological Challenges and Solutions

Q. How to address low solubility in in vivo studies?

  • Prodrug Design : Conversion to ethyl ester improves oral bioavailability (AUC increased by 3-fold in rats) .
  • Nanoformulation : Liposomal encapsulation enhances aqueous solubility (from <0.1 mg/mL to 5 mg/mL) and tumor targeting .

Q. How to mitigate off-target effects in kinase inhibition?

  • Selective Fluorination : 2-Fluorophenyl derivatives reduce off-target binding to VEGFR2 by 50% compared to dichlorophenyl analogs .
  • Fragment-Based Screening : Identifies minimal pharmacophores (e.g., pyrazolo[1,5-a]pyrimidine core) to minimize promiscuity .

Data Reproducibility Guidelines

  • Synthetic Protocols : Document reaction atmosphere (N2_2 vs. air), solvent batches, and catalyst sources to ensure reproducibility .
  • Biological Assays : Use standardized cell lines (e.g., ATCC-certified HeLa) and include positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。